
4-Methyl-4-propyloxolane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-propyloxolane-2,3-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms, with methyl and propyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propyloxolane-2,3-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans and related compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the Paal-Knorr reaction, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
4-Methyl-4-propyloxolane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学的研究の応用
4-Methyl-4-propyloxolane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 4-Methyl-4-propyloxolane-2,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
類似化合物との比較
4-Methyl-4-propyloxolane-2,3-dione can be compared with other similar compounds such as:
- 4-Methyl-4-ethyloxolane-2,3-dione
- 4-Methyl-4-butyloxolane-2,3-dione
- 4-Methyl-4-pentyloxolane-2,3-dione
These compounds share similar structural features but differ in the length and nature of the alkyl substituents
特性
CAS番号 |
98558-63-5 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
4-methyl-4-propyloxolane-2,3-dione |
InChI |
InChI=1S/C8H12O3/c1-3-4-8(2)5-11-7(10)6(8)9/h3-5H2,1-2H3 |
InChIキー |
PHHOZFBZJZOEJN-UHFFFAOYSA-N |
正規SMILES |
CCCC1(COC(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)
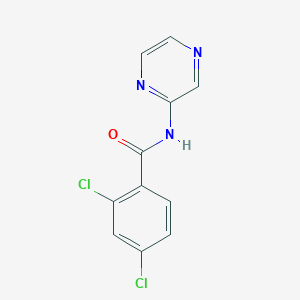



![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
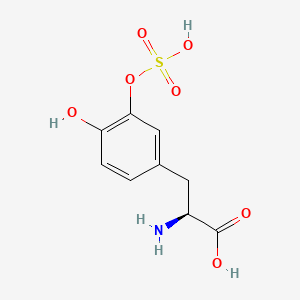


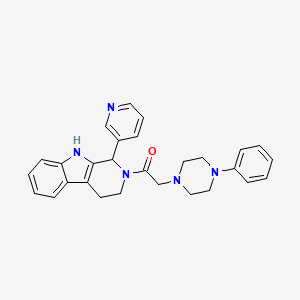
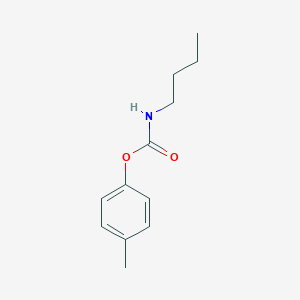
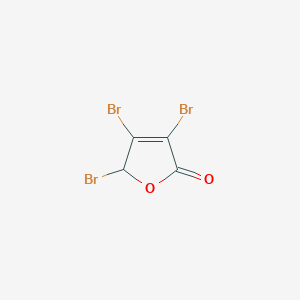
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
